molecular formula C9H12BrN3S B038756 N-(4-Bromo-2,6-dimethylphenyl)hydrazinecarbothioamide CAS No. 122813-72-3

N-(4-Bromo-2,6-dimethylphenyl)hydrazinecarbothioamide

Cat. No. B038756
CAS RN: 122813-72-3
M. Wt: 274.18 g/mol
InChI Key: DILNFZLORSLUJR-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of N-(dimethylphenyl)hydrazinecarbothioamides, including variations with 2,4-dimethylphenyl, 2,5-dimethylphenyl, 2,6-dimethylphenyl, and 3,4-dimethylphenyl substituents, was explored to increase lipophilicity. These compounds were characterized through spectroscopy (FT-IR, 1H-, and 13C-NMR) and, for the first time, X-ray diffraction, highlighting their structural diversity and complexity (Erhan et al., 2023).

Molecular Structure Analysis Crystallographic analysis of hydrazinecarbothioamide derivatives revealed their intricate molecular arrangements. In one study, molecules were linked by N-H⋯O and C-H⋯O hydrogen bonds, forming various ring motifs, demonstrating the versatility of these compounds' structural features (Gangadharan et al., 2015).

Chemical Reactions and Properties The reaction dynamics of N,N'-disubstituted hydrazinecarbothioamides with 2-bromo-2-substituted acetophenones were explored, leading to the formation of thiazole-, bisthiazole-, pyrazole-, and 1,3,4-thiadiazole derivatives. This study provides insights into the compounds' reactivity and the mechanisms underlying their formation (Aly et al., 2017).

Physical Properties Analysis The synthesis and analysis of new hydrazinecarbothioamides and their antioxidant activity evaluation underscore the significance of physical properties in determining the compounds' efficacy. Hydrazinecarbothioamides showed excellent antioxidant activity, highlighting their potential in various applications (Barbuceanu et al., 2014).

Chemical Properties Analysis The chemical properties of hydrazinecarbothioamides, particularly their antioxidant activity, have been a focus of research. The study of N-aryl-2-phenyl-hydrazinecarbothioamides as tyrosinase inhibitors offers valuable insights into their chemical behavior and interaction mechanisms, demonstrating their potential as powerful antioxidants and enzyme inhibitors (Sousa-Pereira et al., 2018).

Scientific Research Applications

Synthesis and Chemical Properties

A significant application of compounds similar to N-(4-Bromo-2,6-dimethylphenyl)hydrazinecarbothioamide is in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. For instance, a study highlighted the synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives through dehydrative cyclization of hydrazinecarbothioamide derivatives, revealing their potential antioxidant and urease inhibition activities (Khan et al., 2010). Another research explored the synthesis and mass spectrometry of arylidene-hydrazinyl-thiazolines and their precursors, offering insights into the structural characterization and potential applications of these compounds (Ramadan, 2019).

Antioxidant Activity

Compounds derived from hydrazinecarbothioamides have been investigated for their antioxidant activities. A study synthesized new hydrazinecarbothioamides and 1,2,4-triazole-3-thione derivatives containing diarylsulfone and 2,4-difluorophenyl moieties, demonstrating excellent antioxidant activity in some of these compounds using the DPPH method (Bărbuceanu et al., 2014).

Anticonvulsant Evaluation

The design and synthesis of novel N-(4-substituted phenyl)-2-[4-(substituted) benzylidene]-hydrazinecarbothioamides have been explored for their anticonvulsant activities. One study evaluated thirty-six new compounds in this class for their efficacy in three seizure models, revealing promising results for specific derivatives (Tripathi et al., 2012).

Optical Probes for Metal Ions

Hydrazinecarbothioamide derivatives have been utilized in the development of optical probes for detecting metal ions. A simple-structured derivative was synthesized and showed distinct fluorescence alterations upon the addition of Hg2+ and Ag+, demonstrating the potential for environmental and biological applications (Shi et al., 2016).

Crystallographic Studies

Crystal structure analyses of hydrazinecarbothioamide derivatives have contributed to the understanding of their chemical properties and reactivity. Studies have detailed the crystal structures of various derivatives, providing insight into their potential applications in material science and organic chemistry (Gangadharan et al., 2015).

Safety and Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

1-amino-3-(4-bromo-2,6-dimethylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3S/c1-5-3-7(10)4-6(2)8(5)12-9(14)13-11/h3-4H,11H2,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILNFZLORSLUJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=S)NN)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370797
Record name N-(4-Bromo-2,6-dimethylphenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

122813-72-3
Record name N-(4-Bromo-2,6-dimethylphenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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